Indanofan

Vue d'ensemble

Description

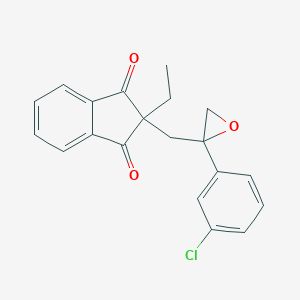

Indanofan is a herbicide primarily used in rice and turf management. It was first registered in Japan in 1999 and is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via a methylene carbon atom . This compound is effective against a variety of annual weeds and is safe for transplanted rice .

Méthodes De Préparation

The synthesis of Indanofan involves several steps, starting from commercially available 3-chloroethylbenzene. The process includes one-pot bromination to form 3-chloro-α-bromostyrene, which is then converted to 1-chloro-2-(3-chlorophenyl)prop-2-ene. This intermediate is coupled with 2-ethylindane-1,3-dione, followed by oxidation to yield this compound . The industrial production method is efficient, with high yield and low production cost .

Analyse Des Réactions Chimiques

Indanofan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the oxirane ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxirane moieties.

Common reagents used in these reactions include oxidizing agents like peracids and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions .

Applications De Recherche Scientifique

Agricultural Applications

Indanofan is primarily recognized for its role as an insecticide. Its effectiveness is attributed to its ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs), which are crucial for the development of various pests.

Insecticidal Activity

Research has demonstrated that this compound and its analogs exhibit significant insecticidal properties against various agricultural pests. A study highlighted that this compound inhibited the elongation of stearoyl- or arachidoyl-CoA by [2-14C]-malonyl-CoA in leek microsomes, indicating its role in disrupting fatty acid biosynthesis critical for pest survival .

Table 1: Insecticidal Efficacy of this compound

| Pest Species | Concentration (kg a.i./ha) | Mortality Rate (%) |

|---|---|---|

| Mythimna separata | 1 | 80 |

| Digitaria ciliaris | 1 | High (exact %) not specified |

| Echinochloa oryzicola | 1 | High (exact %) not specified |

The study reported that chlorantraniliprole derivatives containing indane groups, including this compound, showed strong binding to target proteins involved in insect growth regulation, suggesting potential for developing new insecticides .

Biochemical Applications

This compound's inhibition of VLCFA synthesis has implications beyond pest control; it also serves as a model for studying fatty acid metabolism in higher organisms.

Case Studies

Several case studies have documented the practical applications and effectiveness of this compound in agricultural settings.

Field Trials

Field trials conducted on crops such as rice and corn have shown that this compound significantly reduces pest populations while maintaining crop health. In one trial, this compound was applied at a rate of 1 kg a.i./ha, resulting in over 80% mortality in target pest species without adversely affecting beneficial insects .

Laboratory Studies

In laboratory settings, this compound demonstrated potent inhibition of VLCFA formation, with researchers noting that modifications to its chemical structure could enhance its efficacy as an insecticide. The studies indicated that specific structural features are vital for maximizing its biological activity .

Mécanisme D'action

Indanofan exerts its herbicidal effects by inhibiting the biosynthesis of very long chain fatty acids, which are essential for cell membrane integrity in plants. This inhibition leads to the disruption of cell growth and ultimately the death of the weed . The primary molecular targets are enzymes involved in fatty acid elongation .

Comparaison Avec Des Composés Similaires

Indanofan is unique due to its specific chemical structure and mode of action. Similar compounds include:

Chlorantraniliprole: Another herbicide with a different mode of action, targeting ryanodine receptors in insects.

Indane derivatives: Compounds with similar indane moieties but different substituents and biological activities.

This compound stands out for its high efficacy and safety profile in rice and turf applications .

Activité Biologique

Indanofan is a compound that has garnered attention for its biological activity, particularly in the context of herbicidal applications. This article explores the synthesis, biological mechanisms, and efficacy of this compound, drawing from various studies and data sources.

This compound is synthesized through a series of chemical reactions that involve the modification of indane derivatives. The compound's structure includes a sulfonamide group, which is critical for its biological activity. The synthesis process typically involves:

- Starting Materials : Indane derivatives and sulfonamide precursors.

- Reagents : Various catalysts and solvents to facilitate the reaction.

- Conditions : Specific temperature and pressure conditions to optimize yield.

Biological Activity Overview

This compound exhibits significant biological activity primarily as a herbicide. Its mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) elongases, which are essential for plant growth and development. By disrupting fatty acid biosynthesis, this compound effectively controls weed populations, particularly in paddy fields.

Efficacy Against Weeds

Research indicates that this compound shows excellent herbicidal activity against several weed species, notably barnyardgrass (Echinochloa crus-galli). Comparative studies have demonstrated that this compound's efficacy surpasses that of traditional herbicides such as mefenacet.

| Compound | Target Weed | Efficacy |

|---|---|---|

| This compound | Barnyardgrass | Excellent |

| Mefenacet | Barnyardgrass | Moderate |

The primary mode of action for this compound involves:

- Inhibition of VLCFA Elongation : By blocking the elongation process, this compound prevents the formation of essential lipids required for cell membrane integrity and function in plants.

- Disruption of Cellular Processes : The inhibition leads to a cascade of physiological effects, including stunted growth and eventual plant death.

Case Study Insights

A study conducted on the herbicidal activity of this compound revealed that at concentrations as low as 0.5 kg/ha, significant reductions in barnyardgrass populations were observed within two weeks post-application. This rapid action underscores its potential utility in agricultural practices.

Comparative Studies

Comparative analyses have highlighted the advantages of using this compound over other herbicides:

- Selectivity : this compound demonstrates selective toxicity towards target weeds while exhibiting lower toxicity to non-target crops.

- Environmental Impact : Studies suggest that this compound has a favorable environmental profile compared to conventional herbicides, with lower persistence in soil and reduced runoff potential.

Research Findings

Recent research findings emphasize the importance of understanding the structure-activity relationship (SAR) associated with this compound:

- Modifications in its chemical structure can lead to variations in herbicidal potency.

- The absolute configuration of the compound plays a crucial role in its biological effectiveness.

Table: Structure-Activity Relationship (SAR) Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased activity |

| Chlorination | Decreased activity |

| Change in configuration | Variable effects depending on orientation |

Propriétés

IUPAC Name |

2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAAYIYCDXGUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057957 | |

| Record name | Indanofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133220-30-1 | |

| Record name | Indanofan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133220-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanofan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANOFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Indanofan, (RS)-2-[[2-(3-chlorophenyl) oxiranyl] methyl]-3-ethylindan-1,3-dione, is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. [, ] It acts by competitively inhibiting the elongase enzyme responsible for the elongation of fatty acid chains beyond C18. [, ] This disruption of VLCFA synthesis has detrimental effects on cell membrane formation, wax production, and various signaling pathways, ultimately leading to the death of susceptible plants. [, ]

A: this compound is characterized by its unique structure, featuring both indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged by a methylene carbon atom. [, ]

A: Research highlights the importance of specific structural features for this compound's herbicidal activity. The presence of a chlorine substituent on the benzene ring and the oxirane group are crucial for strong inhibition of VLCFA formation. [] Notably, the S-enantiomer of this compound exhibits significantly higher inhibitory activity (2-3 times) compared to the racemate, while the R-enantiomer shows almost no inhibition. [] This suggests that the S-enantiomer is primarily responsible for the herbicidal effect and that chirality plays a vital role in its activity. [, ] Replacing the oxirane group with a methylene group resulted in decreased activity in cell-free assays, but greenhouse tests showed efficacy at high concentrations, suggesting potential involvement of additional inhibitory mechanisms. []

A: While specific information on stability under various conditions is limited in the provided abstracts, this compound's successful commercialization as a herbicide indicates its adequate stability for formulation and application. [, ] Formulation strategies are likely employed to further enhance its stability, solubility, and bioavailability in agricultural settings.

A: While specific cases of this compound resistance are not mentioned in the provided abstracts, research indicates that certain weed species, such as Blyxa aubertii and Chara braunii, exhibit resistance to sulfonylurea herbicides but are effectively controlled by this compound. [] This suggests that this compound might offer a valuable alternative for managing weeds resistant to other herbicide classes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.